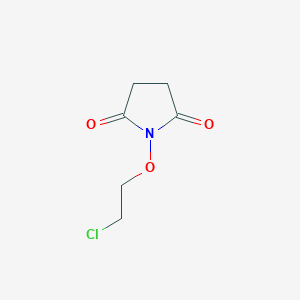

1-(2-Chloroethoxy)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(2-chloroethoxy)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3/c7-3-4-11-8-5(9)1-2-6(8)10/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAIKKRJPNPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572366 | |

| Record name | 1-(2-Chloroethoxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213249-24-2 | |

| Record name | 1-(2-Chloroethoxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)pyrrolidine-2,5-dione can be synthesized through the reaction of pyrrolidine-2,5-dione with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for 1-(2-Chloroethoxy)pyrrolidine-2,5-dione involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrrolidine-2,5-dione derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as hydroxylated or dechlorinated derivatives.

Scientific Research Applications

1-(2-Chloroethoxy)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit carbonic anhydrase isoenzymes, which are involved in several physiological processes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrrolidine-2,5-dione core is a versatile scaffold modified for diverse applications. Key structural analogs include:

Key Structural Insights :

Functional Roles and Reactivity

- Synthetic Reagents :

- Biological Activity: Mannich bases () exhibit moderate antimicrobial activity, suggesting that substituent bulk (e.g., pyridine-aminomethyl) influences efficacy. Derivatives with arylpiperazine moieties () show high 5-HT1A/SERT receptor affinity, highlighting the role of aromaticity in CNS targeting.

Physical and Chemical Properties

Comparison :

Target Compound’s Unresolved Aspects :

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Chloroethoxy)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution between pyrrolidine-2,5-dione and 2-chloroethanol under acidic catalysis. Optimize conditions by:

- Temperature: Reflux (e.g., 80–100°C) to enhance reactivity while avoiding decomposition .

- Catalyst: Use HCl or other Brønsted acids to protonate the leaving group and accelerate substitution.

- Stoichiometry: Maintain a 1:1.2 molar ratio (pyrrolidine-2,5-dione to 2-chloroethanol) to minimize side products.

- Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane) or H NMR to detect unreacted starting material .

Basic: How should researchers characterize the purity and structural integrity of 1-(2-Chloroethoxy)pyrrolidine-2,5-dione post-synthesis?

Methodological Answer:

Employ a multi-technique approach:

- NMR Spectroscopy: H and C NMR to confirm the presence of the chloroethoxy group (δ 3.6–4.0 ppm for CHCl) and pyrrolidine-dione ring protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 220.037).

- X-ray Crystallography: Resolve crystal packing and bond angles, as demonstrated for related pyrrolidine-dione derivatives .

Advanced: What strategies mitigate decomposition during synthetic reactions involving the 2-chloroethoxy group?

Methodological Answer:

Decomposition risks include hydrolysis of the chloroethoxy group or ring-opening of the pyrrolidine-dione. Mitigate by:

- pH Control: Conduct reactions in anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .

- Temperature Modulation: Use ice baths during exothermic steps (e.g., reagent addition).

- Protective Atmospheres: Perform reactions under nitrogen/argon to limit oxidation .

Advanced: How does the electronic nature of the chloroethoxy substituent influence reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing chlorine atom enhances the leaving group ability of the ethoxy moiety. Investigate via:

- Hammett Analysis: Compare reaction rates with analogs (e.g., methoxy or bromoethoxy derivatives) to quantify electronic effects .

- Computational Studies: Density Functional Theory (DFT) to model transition states and charge distribution at the reaction center .

Basic: What analytical methods are suitable for quantifying 1-(2-Chloroethoxy)pyrrolidine-2,5-dione in complex mixtures?

Methodological Answer:

- Reverse-Phase HPLC: Use a C18 column with UV detection (λ = 210–230 nm) and acetonitrile/water mobile phase.

- GC-MS: Derivatize non-volatile components (e.g., silylation) for improved separation and quantification .

- Internal Standards: Spike samples with deuterated analogs (e.g., d-chloroethoxy derivatives) for precise calibration .

Advanced: How to resolve contradictions in reaction yields reported for similar pyrrolidine-2,5-dione derivatives?

Methodological Answer:

- Design of Experiments (DOE): Apply factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading) .

- Reproducibility Checks: Replicate literature procedures with strict control of humidity, oxygen levels, and reagent purity.

- Side-Reaction Analysis: Use LC-MS to identify byproducts (e.g., ring-opened intermediates or dimerization species) .

Basic: What safety precautions are necessary when handling 1-(2-Chloroethoxy)pyrrolidine-2,5-dione?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of volatile chloroalkane byproducts.

- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis or thermal degradation .

Advanced: What in silico methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- QSAR Models: Train models using datasets of pyrrolidine-dione derivatives to estimate logP, bioavailability, and metabolic stability .

- Molecular Docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .

- ADMET Prediction Tools: Use SwissADME or ADMETlab to forecast toxicity profiles and blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.